

An In-depth Technical Guide to Octyl Octanoate (CAS: 2306-88-9)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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Abstract

Octyl octanoate, identified by the CAS number 2306-88-9, is a fatty acid ester with the molecular formula $C_{16}H_{32}O_2$.^{[1][2]} It is formed from the esterification of octanoic acid and 1-octanol.^[3] Also known by synonyms such as octyl caprylate and n-**octyl octanoate**, this compound is a colorless, clear liquid with a characteristic fruity and oily aroma.^{[1][4]} Its lipophilic nature renders it soluble in organic solvents and oils while being poorly soluble in water.^[3] **Octyl octanoate** has found widespread applications across various industries, including as a flavoring agent in the food sector, an emollient in cosmetics, a penetration enhancer in topical pharmaceutical formulations, and as a solvent and plasticizer in industrial settings.^{[3][5]} This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key analytical characterization methods.

Chemical and Physical Properties

Octyl octanoate is a stable compound under normal conditions.^[6] The key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Identifiers and Molecular Properties

Property	Value	Source(s)
CAS Number	2306-88-9	[1] [4] [7]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[1] [7] [8]
Molecular Weight	256.42 g/mol	[1] [7] [8]
IUPAC Name	octyl octanoate	[7]
Synonyms	Octyl caprylate, n-Octyl caprylate, Octanoic acid, octyl ester	[1] [7]
SMILES	<chem>CCCCCCCCOC(=O)CCCCC</chem> <chem>C</chem>	[1] [2]
InChI Key	DJNTZVRUYMHBTD- UHFFFAOYSA-N	[7]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Colorless clear liquid	[4][7]
Odor	Fruity, oily, waxy, sweet	[1]
Melting Point	-18 °C	[1][7][8]
Boiling Point	306.00 to 307.00 °C @ 760.00 mm Hg	[1][4][7]
Density	0.859 g/mL at 25 °C	[4][7][8]
Refractive Index	1.435 @ 20 °C	[4][8]
Vapor Pressure	0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C	[1]
Flash Point	>230 °F (>110 °C)	[7]
Solubility	Soluble in alcohol; insoluble in water	[1]
logP	6.5	[1]

Synthesis of Octyl Octanoate

The synthesis of **octyl octanoate** is primarily achieved through two key methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis using lipases.

Conventional Synthesis: Fischer Esterification

This method involves the direct reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically at elevated temperatures.[3] The reaction is reversible and driven to completion by removing the water produced, often through azeotropic distillation using a Dean-Stark apparatus.[3][9]

- **Reactant Preparation:** In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of octanoic acid and 1-octanol. A common molar ratio is 1:1, but an excess of the alcohol can be used to shift the equilibrium towards the product.[10]

- Solvent and Catalyst Addition: Add toluene to the flask to serve as the azeotropic solvent.[3] Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH).[3][9]
- Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[3]
- Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture.
- Purification:
 - Wash the organic layer with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst, followed by washing with brine.[9]
 - Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).[4]
 - Filter off the drying agent.
 - Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation to yield pure **octyl octanoate**.

Caption: Mechanism of Fischer Esterification for **Octyl Octanoate** Synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to conventional methods, operating under milder conditions.[3] Lipases, particularly from sources like *Rhizopus arrhizus* and *Candida antarctica*, are effective biocatalysts for this esterification.[1][11]

- Reactant and Enzyme Preparation: In a screw-capped vial, combine octanoic acid and 1-octanol, often in a solvent-free system or in a non-polar organic solvent like n-hexane.[11] [12] A common molar ratio is 1:1.[11]

- **Enzyme Addition:** Add the lipase (often in an immobilized form, such as Novozym 435, for easier recovery and reuse) to the reaction mixture.^[1] The enzyme concentration can be optimized, for example, 15 g/L.^[6]
- **Reaction Conditions:** Incubate the mixture in an orbital shaker to ensure adequate mixing. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 50°C, for a specified duration (e.g., 24 hours).^[11]^[13]
- **Enzyme Removal:** After the reaction, if an immobilized enzyme is used, it can be separated by simple filtration or centrifugation for reuse.^[14]
- **Product Analysis and Purification:** The product, **octyl octanoate**, can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).^[11] If necessary, the product can be purified from any remaining reactants by vacuum distillation.

Caption: General workflow for the enzymatic synthesis of **octyl octanoate**.

Analytical Characterization

The identity and purity of synthesized **octyl octanoate** are typically confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

Technique	Expected Results / Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides retention time and a mass spectrum with a molecular ion peak (m/z 256) and characteristic fragmentation patterns for identification and purity assessment.[1][8]
Fourier-Transform Infrared Spectroscopy (FTIR)	The FTIR spectrum will show a strong absorption peak for the ester carbonyl group ($C=O$) around $1725-1750\text{ cm}^{-1}$ and a peak for the $C-O-C$ stretch between $1110-1300\text{ cm}^{-1}$. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	1H NMR: Will show characteristic signals for the protons on the octyl and octanoyl chains. ^{13}C NMR: Will display distinct peaks for the carbonyl carbon and the carbons in the alkyl chains.[15]

Applications in Research and Development

Octyl octanoate serves various roles in scientific and pharmaceutical research.

- **Drug Delivery:** Its lipophilic nature and low toxicity make it a suitable vehicle for the encapsulation and delivery of hydrophobic drugs and bioactive compounds.[3]
- **Penetration Enhancer:** In topical and transdermal drug development, it is used to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3]
- **Solvent and Plasticizer:** It is employed as a non-polar solvent for oils, fats, and waxes and as a plasticizer to increase the flexibility of polymers and resins.[3]
- **Cell Culture:** Due to its good biocompatibility, it can be used in certain cell culture applications.[3]

Safety and Handling

Octyl octanoate is generally considered to be of low toxicity.[3] However, standard laboratory safety practices should always be followed.

- Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the compound.
- Incompatibilities: Avoid strong acids and strong bases.[6]
- Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It is classified as a combustible liquid.

Based on available data, it is not expected to present a significant hazard under anticipated conditions of normal use.[6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Octyl Octanoate (CAS: 2306-88-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197113#octyl-octanoate-cas-number-2306-88-9]

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